Optimized Performance as a Silanol Suppressor in RPLC: A Direct Comparative Study
In reversed-phase liquid chromatography (RPLC) of basic compounds, 1-hexanamine hydrochloride outperforms both shorter and cyclic amines as a mobile phase additive for improving peak shape. A head-to-head study demonstrated that among butylamine, pentylamine, hexylamine, cyclopentylamine, and cycloheptylamine, hexylamine provided the most effective silanol blocking, as evidenced by the highest efficiency and symmetry for a test probe (procainamide) [1]. This effect is attributed to its optimal chain length (C6) for associating with the stationary phase's alkyl chains while its cationic head blocks silanols [1].
| Evidence Dimension | Chromatographic Peak Symmetry (Asymmetry Factor) |
|---|---|
| Target Compound Data | Superior peak symmetry for procainamide compared to all other tested amines (data reported graphically, hexylamine yielded the most symmetrical peak) [1] |
| Comparator Or Baseline | Butylamine, pentylamine, cyclopentylamine, cycloheptylamine (all showed greater peak tailing or fronting) [1] |
| Quantified Difference | Hexylamine provided the best performance in terms of both peak symmetry and efficiency among the series [1]. |
| Conditions | Reversed-phase liquid chromatography (RPLC) with a C18 column, aqueous-organic mobile phase, and basic probe compounds including procainamide [1]. |
Why This Matters
This ensures the selection of 1-hexanamine hydrochloride will yield the highest quality analytical data when developing methods for basic pharmaceuticals, minimizing rework and improving detection limits.
- [1] Calabuig-Hernández S, García-Alvarez-Coque MC, Ruiz-Angel MJ. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. J Chromatogr A. 2016;1465:98-106. PMID: 27586325. View Source
